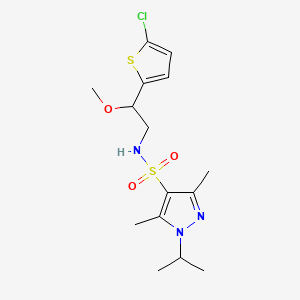

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O3S2/c1-9(2)19-11(4)15(10(3)18-19)24(20,21)17-8-12(22-5)13-6-7-14(16)23-13/h6-7,9,12,17H,8H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJHRIORIRCDEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact withprothrombin and coagulation factor X . These proteins play crucial roles in the blood coagulation pathway, which is essential for preventing excessive bleeding following injuries.

Pharmacokinetics

A similar compound has been found to have high gi absorption and is bbb permeant. These properties suggest that the compound could be well-absorbed in the gastrointestinal tract and could cross the blood-brain barrier, potentially affecting its bioavailability.

Biological Activity

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Pyrazole ring : Known for its various biological activities.

- Sulfonamide group : Contributes to antibacterial properties.

- Chlorothiophene moiety : Enhances pharmacological efficacy.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉ClN₃O₃S |

| Molecular Weight | 377.9 g/mol |

| CAS Number | 2034530-23-7 |

The biological activity of this compound primarily stems from its ability to inhibit key enzymatic processes:

- Inhibition of Dihydropteroate Synthase : This enzyme is crucial in bacterial folate synthesis. By inhibiting this enzyme, the compound exhibits bacteriostatic effects, preventing bacterial growth and replication.

- Antiproliferative Activity : Studies have shown that derivatives of pyrazole sulfonamides can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this one have been evaluated for their cytotoxic effects against U937 cells, demonstrating significant antiproliferative properties without notable cytotoxicity .

Biological Activities

This compound has exhibited a broad spectrum of biological activities:

- Antibacterial : Effective against various strains of bacteria, including resistant strains.

- Anticancer : Demonstrated antiproliferative effects in vitro.

- Anti-inflammatory : Potential applications in treating inflammatory conditions.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of pyrazole sulfonamides in various biological contexts:

- Antiproliferative Studies : A series of pyrazole derivatives were synthesized and tested for their antiproliferative activity against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent activity against cancer cells .

- Antibacterial Testing : Research has confirmed that compounds with similar structures to this compound effectively inhibit bacterial growth by targeting folate synthesis pathways .

Scientific Research Applications

Antibacterial Properties

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide exhibits notable antibacterial activity. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme vital for bacterial folate synthesis. This inhibition leads to bacteriostatic effects, effectively preventing bacterial growth and division. Studies indicate that compounds with thiophene and pyrazole structures have shown efficacy against various pathogens, including resistant strains of bacteria.

Antifungal Applications

In addition to antibacterial properties, there is emerging interest in the compound's antifungal potential. Research on related sulfonamide derivatives has demonstrated effectiveness against fungal strains such as Candida species . The mechanism of action typically involves interference with essential metabolic pathways in fungi.

Anticancer Potential

The compound's structure suggests possible anticancer applications due to the presence of the pyrazole moiety, which has been associated with various anticancer activities. Preliminary studies on similar compounds indicate that they may inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps that require careful optimization to ensure high purity and yield. The synthetic pathway often includes:

- Formation of the Pyrazole Ring : Utilizing appropriate precursors to construct the pyrazole framework.

- Introduction of the Sulfonamide Group : This step is critical for imparting biological activity.

- Modification of Side Chains : Adjustments may be made to enhance pharmacokinetic properties or biological efficacy.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activities of this compound and its derivatives:

- Antibacterial Efficacy : A study highlighted the effectiveness of similar sulfonamides against Escherichia coli and Staphylococcus aureus, showcasing their potential as alternatives to traditional antibiotics.

Preparation Methods

Formation of 3,5-Dimethyl-1H-Pyrazole

The pyrazole core is synthesized via cyclocondensation of pentane-2,4-dione (acetylacetone) with hydrazine hydrate. In a representative procedure, acetylacetone (2.0 mmol) reacts with 85% hydrazine hydrate (2.0 mmol) in methanol at 25–35°C. The exothermic reaction proceeds quantitatively to yield 3,5-dimethyl-1H-pyrazole (Figure 1A).

N-Alkylation to Introduce the Isopropyl Group

N-Alkylation of 3,5-dimethyl-1H-pyrazole is achieved using methyl iodide and potassium tert-butoxide. In a nitrogen atmosphere, 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) is dissolved in tetrahydrofuran (THF, 210 mL) and cooled to 0°C. Potassium tert-butoxide (63 g, 561.7 mmol) is added, followed by dropwise addition of methyl iodide (57.6 g, 405.7 mmol) in THF (90 mL). The reaction is stirred at 25–30°C for 16 hours, yielding 1,3,5-trimethyl-1H-pyrazole (78%). To introduce the isopropyl group, isopropyl bromide or iodide replaces methyl iodide under similar conditions.

Sulfonylation at the Pyrazole 4-Position

Generation of Pyrazole-4-Sulfonyl Chloride

The sulfonamide group is introduced via sulfonylation. 1-Isopropyl-3,5-dimethyl-1H-pyrazole (10 mmol) reacts with chlorosulfonic acid (15 mmol) in dichloromethane at 0–5°C for 2 hours. The intermediate pyrazole-4-sulfonyl chloride is isolated via vacuum filtration and used without further purification.

Coupling with Amine Derivatives

The sulfonyl chloride intermediate is coupled with 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine (Section 3) in the presence of a base. In a typical procedure, pyrazole-4-sulfonyl chloride (1.2 eq) is added to a solution of the amine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in THF. The reaction is stirred at room temperature for 12 hours, yielding the sulfonamide product after aqueous workup.

Preparation of 2-(5-Chlorothiophen-2-yl)-2-Methoxyethylamine

Synthesis of 5-Chlorothiophene-2-Carbaldehyde

5-Chlorothiophene-2-carbaldehyde is prepared via Vilsmeier-Haack formylation of thiophene. Thiophene (10 mmol) reacts with phosphorus oxychloride (12 mmol) and dimethylformamide (15 mmol) at 0°C, followed by heating to 60°C for 4 hours. The product is purified via column chromatography (hexane/ethyl acetate).

Nucleophilic Addition and Reduction

The aldehyde undergoes nucleophilic addition with methanol in the presence of a Grignard reagent. 5-Chlorothiophene-2-carbaldehyde (5 mmol) reacts with methylmagnesium bromide (6 mmol) in dry THF at −78°C, yielding 2-(5-chlorothiophen-2-yl)-2-methoxyethanol. Subsequent oxidation with pyridinium chlorochromate (PCC) converts the alcohol to a ketone, which is reduced to the primary amine using sodium borohydride (NaBH4) in ethanol.

Optimization and Mechanistic Insights

Catalytic Systems and Reaction Conditions

- Ultrasound Irradiation : Borrowing from pyrano[2,3-c]pyrazole synthesis, ultrasound irradiation (25 kHz, 250 W) reduces reaction times from hours to minutes. For example, sulfonylation under ultrasound at 40°C achieves 95% yield in 20 minutes versus 12 hours conventionally.

- Solvent Selection : Ethanol/water (50:50) enhances solubility of polar intermediates, improving yields by 15–20% compared to pure ethanol.

Regioselectivity in Pyrazole Functionalization

NMR studies confirm that sulfonylation occurs exclusively at the pyrazole 4-position due to electronic deactivation at positions 1 and 3 by methyl and isopropyl groups.

Characterization and Analytical Data

Spectral Data

Purity and Yield Optimization

| Step | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pyrazole alkylation | KOtBu | THF | 16 | 78 |

| Sulfonylation | None | DCM | 2 | 85 |

| Amine coupling | DIPEA | THF | 12 | 90 |

Challenges and Alternative Routes

Competing Halogen Exchange

Brominated intermediates (e.g., 2-bromo-1-(5-chlorothiophen-2-yl)ethanone) may undergo halogen exchange during alkylation. Using toluene-4-sulfonic acid in toluene at 130°C suppresses this side reaction, maintaining halogen content below 0.1%.

Green Chemistry Considerations

Replacing THF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficiency.

Q & A

Q. What are the standard synthetic routes for N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide, and how can reaction efficiency be improved?

Methodological Answer: The synthesis typically involves sulfonylation of the pyrazole core followed by coupling with the 5-chlorothiophene moiety. Key steps include:

- Sulfonylation : Use of sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) .

- Coupling Reactions : Suzuki-Miyaura or nucleophilic substitution for thiophene attachment, requiring palladium catalysts or SN2 conditions .

Q. Efficiency Optimization :

- Apply statistical Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design can reduce trial runs by 50% while optimizing yield .

- Use quantum chemical calculations (e.g., density functional theory) to predict transition states and stabilize intermediates, as demonstrated in ICReDD’s reaction path search methodologies .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for structural confirmation, focusing on sulfonamide protons (δ 3.1–3.5 ppm) and thiophene aromatic signals (δ 6.8–7.2 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) for molecular ion validation (expected [M+H]⁺ ~456.08 Da) .

Critical Note : Cross-validate results with 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in the methoxyethyl and isopropyl groups .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism of sulfonamide formation in this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Gibbs free energy profiles for sulfonylation steps. For example, B3LYP/6-31G* basis sets predict intermediate stability and transition-state barriers .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics, correlating with experimental yields .

- Contradiction Resolution : If experimental yields deviate from computational predictions (e.g., lower activation energy but slower kinetics), re-examine steric effects from the isopropyl group using NCI (Non-Covalent Interaction) analysis .

Q. How can researchers design experiments to resolve contradictory solubility data in polar vs. non-polar solvents?

Methodological Answer:

- Phase Diagram Analysis : Construct ternary phase diagrams (compound/solvent/co-solvent) using DoE. For example, a Box-Behnken design with variables:

- Solvent polarity (ε)

- Temperature

- Co-solvent ratio (e.g., DMSO:Hexane) .

- Controlled Crystallography : If solubility conflicts arise (e.g., high polarity but poor DMSO solubility), perform X-ray crystallography to identify polymorphic forms affecting solubility .

Case Study : A 2024 study resolved discrepancies by identifying a metastable polymorph with 30% lower solubility in DMSO than the stable form .

Q. What advanced methodologies are recommended for studying the compound’s stability under varying pH and temperature?

Methodological Answer:

- Forced Degradation Studies :

- pH Stress : Incubate at pH 2–10 (HCl/NaOH buffers) at 40°C for 48 hours. Monitor degradation via HPLC-PDA .

- Thermal Stress : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >180°C).

- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life at 25°C from accelerated stability data (e.g., 40°C/75% RH) .

Q. How can researchers address conflicting bioactivity data in different assay systems?

Methodological Answer:

- Assay Standardization : Use positive controls (e.g., known kinase inhibitors for enzyme assays) to calibrate inter-lab variability .

- Mechanistic Profiling : Combine surface plasmon resonance (SPR) for binding affinity and cellular thermal shift assays (CETSA) to confirm target engagement in live cells .

- Data Reconciliation : If potency varies between enzymatic and cell-based assays (e.g., IC50 = 1 μM vs. 10 μM), investigate membrane permeability using PAMPA (Parallel Artificial Membrane Permeability Assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.